N-Pentyl Chain Confers Distinct Lipophilicity (clogP) vs. Shorter N-Alkyl Cyanopyridones
The 1-pentyl substituent on 2-hydroxy-4-methyl-6-oxo-1-pentyl-1,6-dihydropyridine-3-carbonitrile yields a calculated logP (clogP) of approximately 1.8, which is markedly higher than the 1-ethyl analog (clogP ~0.9) . This difference in lipophilicity alters predicted membrane permeability, solubility, and metabolic profiles, making the pentyl derivative a distinct chemical tool for SAR studies where incremental logP modulation is critical [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 1.8 (calculated; no experimental logP available) |
| Comparator Or Baseline | 1-Ethyl-3-cyano-4-methyl-6-hydroxy-2-pyridone (CAS 28141-13-1): clogP ≈ 0.9 |
| Quantified Difference | ΔclogP ≈ +0.9 (target compound more lipophilic by ~0.9 log units) |
| Conditions | Calculated using fragment-based or atom-based methods; no experimental shake-flask logP found for head-to-head comparison . |
Why This Matters
For medicinal chemistry programs optimizing lipophilic efficiency (LipE), the ~0.9 log unit difference relative to the N-ethyl analog represents a measurable shift in lipophilicity that can guide scaffold selection when balancing potency and ADME properties.
- [1] Leeson, P.D.; Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. (Establishes the importance of lipophilic efficiency in lead optimization.) View Source
